N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, including chlorophenyl and benzothieno pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, such as 3-chlorophenylamine and 4-chlorobenzoyl chloride, which are then subjected to condensation reactions under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Common reagents used in the industrial production include strong acids or bases, catalysts, and solvents like dichloromethane or toluene.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
- Substitution : Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings.
- Oxidation : Potassium permanganate in acidic or neutral conditions.
- Reduction : Lithium aluminum hydride in dry ether.
- Substitution : Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its unique structural features that may interact with specific biological targets.
- Industry : Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds:
- 4,4’-Difluorobenzophenone : An organic compound with similar aromatic features but different functional groups .
- Benzothieno pyrimidines : Compounds with a similar core structure but varying substituents on the aromatic rings.
Uniqueness: N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of chlorophenyl and benzothieno pyrimidinyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H19Cl2N3O2S2 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N3O2S2/c25-14-8-10-17(11-9-14)29-23(31)21-18-6-1-2-7-19(18)33-22(21)28-24(29)32-13-20(30)27-16-5-3-4-15(26)12-16/h3-5,8-12H,1-2,6-7,13H2,(H,27,30) |
InChI Key |
YTAQVMRTIPNYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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